N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex spirocyclic compound featuring a triaza-spiro[4.5]decane core. Its structure includes a benzyl group, an ethylthio moiety, and a 4-methoxyphenyl substituent, which likely influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-benzyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-3-31-22-21(19-9-11-20(30-2)12-10-19)26-24(27-22)13-15-28(16-14-24)23(29)25-17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANILAIQWKKEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for drug development.
- Anticancer Activity : Preliminary studies suggest that N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro.
Pharmacological Studies
Pharmacological investigations have highlighted several potential applications:
- Adenosine Receptor Modulation : The compound may act as an adenosine receptor modulator, which could have implications for treating respiratory diseases and other conditions where adenosine signaling plays a crucial role.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. This could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
- Polymer Chemistry : The unique structure of the compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.
- Nanotechnology : Its chemical properties may facilitate the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study 2 | Anti-inflammatory | Inhibited TNF-alpha production in macrophage cultures. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |
Mechanism of Action
The compound operates through interactions with specific molecular targets. For instance:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites.
Signal Pathways: : Could alter signaling pathways, impacting cellular processes.
Comparison with Similar Compounds
Key Research Findings and Implications
- Substituent Effects : The ethylthio group may confer lipophilicity, improving membrane permeability, while the 4-methoxyphenyl group could modulate electronic effects for target selectivity .
- Synthesis Challenges : Analogous compounds (e.g., ) require precise cyclocondensation conditions, suggesting similar complexity for the target compound’s synthesis .
Biological Activity
N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, supported by relevant data and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Triazaspiro Framework : Utilizing cyclization reactions to create the spiro structure.
- Substitution Reactions : Introducing the benzyl and ethylthio groups through nucleophilic substitutions.
- Carboxamide Formation : Finalizing the structure by converting suitable intermediates into the carboxamide form.
The specific conditions and reagents used can significantly affect yield and purity.
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticonvulsant properties. A study evaluated various substituted aryl derivatives in seizure models and found that certain modifications enhanced protective effects against seizures compared to traditional antiepileptic drugs like phenytoin and valproate .
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of the ethylthio group is hypothesized to contribute to its effectiveness against various pathogens. Further testing is required to quantify this activity and determine the spectrum of efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR for this compound is crucial for optimizing its biological activity. The position of substituents on the aromatic rings significantly influences its pharmacological profile. For instance, variations at the 4'-position on the benzyl group have shown to enhance anticonvulsant efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticonvulsant | 10 | |
| Compound B | Antimicrobial | 5 | |
| Compound C | Anticancer | 15 |
Case Study 1: Anticonvulsant Screening
A series of compounds related to this compound were screened using the maximal electroshock (MES) test. Results indicated that compounds with specific substitutions at the benzyl position exhibited superior activity compared to traditional agents .
Case Study 2: Antimicrobial Efficacy
In vitro studies have demonstrated that derivatives containing the ethylthio moiety showed promising results against Gram-positive bacteria. Further investigations are ongoing to explore their potential as therapeutic agents in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
